2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione
Description
This compound belongs to the indene-1,3-dione family, characterized by a fused bicyclic structure with two ketone groups. The substitution pattern includes a 2-benzoyl-4-chloro-phenylamino group attached via a methylidene linkage. The benzoyl group introduces electron-withdrawing effects, while the chlorine atom enhances lipophilicity and steric bulk. Such modifications are critical for applications in organic electronics or pharmaceuticals, where electronic properties and intermolecular interactions are pivotal .
Properties
IUPAC Name |
2-[(2-benzoyl-4-chlorophenyl)iminomethyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO3/c24-15-10-11-20(18(12-15)21(26)14-6-2-1-3-7-14)25-13-19-22(27)16-8-4-5-9-17(16)23(19)28/h1-13,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQOGUQVBSIVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362450 | |
| Record name | 2-[(2-Benzoyl-4-chloroanilino)methylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-62-6 | |
| Record name | 2-[(2-Benzoyl-4-chloroanilino)methylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione typically involves the condensation of indane-1,3-dione with 2-benzoyl-4-chloroaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Antitumor Activity
Research has indicated that indane derivatives, including 2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione, possess significant antitumor properties. A study highlighted the synthesis of various indanone derivatives and their biological evaluation, revealing promising results against cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in tumor cells has been documented .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. A series of diorganotin(IV) complexes derived from similar structures demonstrated notable antibacterial and antifungal activities. The mechanism often involves interaction with microbial DNA, affecting replication processes .
Antioxidant Effects
Antioxidant studies have shown that derivatives of indane-1,3-dione can scavenge free radicals effectively. This property is crucial for developing therapeutic agents that mitigate oxidative stress-related diseases .
Photovoltaic Dyes
Indane-1,3-dione derivatives are being investigated as electron acceptors in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells .
Photoinitiators in Polymerization
The compound's active methylene group facilitates its use as a photoinitiator in polymerization processes. This application is particularly relevant in the production of coatings and adhesives where UV light is employed to initiate polymerization .
Synthetic Strategies
The synthesis of this compound typically involves several synthetic methodologies:
- Knoevenagel Condensation : This reaction is frequently employed due to the presence of active methylene groups in indane derivatives, allowing for the formation of new carbon-carbon bonds under mild conditions .
- Cycloaddition Reactions : Tandem cycloaddition reactions have been utilized to introduce various substituents onto the indane scaffold, enhancing its biological activity and functional properties .
Case Study 1: Antitumor Activity Assessment
A comprehensive study evaluated the antitumor potential of synthesized indanone derivatives against various cancer cell lines. The results showed that specific substitutions on the indane core significantly increased cytotoxicity compared to unsubstituted analogs.
Case Study 2: Synthesis of Organotin Complexes
Research focused on synthesizing diorganotin(IV) complexes from 2-benzoyl-1H-indene-1,3(2H)-dione demonstrated their effectiveness as antimicrobial agents. The study provided insights into structure-activity relationships that guide future drug design efforts.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor activity | Effective against various cancer cell lines |
| Antimicrobial properties | Significant antibacterial and antifungal effects | |
| Antioxidant effects | Effective free radical scavenger | |
| Organic Electronics | Photovoltaic dyes | Enhances efficiency in dye-sensitized solar cells |
| Photoinitiators | Used in UV-induced polymerization |
Mechanism of Action
The mechanism of action of 2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic applications. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with related indene-1,3-dione derivatives:
Key Observations:
- Electron-Withdrawing Groups: The benzoyl group in the target compound increases electron deficiency compared to DMABI’s dimethylamino group, which is electron-donating. This difference impacts charge transport efficiency in semiconductors .
- Heterocyclic Modifications : The triazolyl derivative () introduces nitrogen-rich moieties, favoring hydrogen bonding and π-stacking interactions, which are absent in the target compound.
Physicochemical and Electronic Properties
Discussion:
- The benzoyl group in the target compound likely raises its electron affinity, making it suitable for electron-transport layers in organic electronics.
- DMABI’s dimethylamino group reduces crystallinity compared to halogenated derivatives, improving film-forming properties .
Biological Activity
2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione is a compound belonging to the indene-1,3-dione family, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the condensation of indanone derivatives with various aryl amines. The compound exhibits notable structural features that contribute to its biological activity, particularly the presence of the benzoyl and chloro substituents which enhance its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of indane-1,3-dione, including this compound, demonstrate significant antitumor properties. A study highlighted that similar compounds exhibited activity against various cancer cell lines, including breast cancer (MCF7), colon cancer (HCT116), and non-small cell lung cancer (NCI-H460). The mechanism of action is believed to involve the inhibition of tubulin polymerization, disrupting mitotic spindle formation during cell division .
Antibacterial Activity
The compound has also shown promising antibacterial activity. Structurally related indanone derivatives have been assessed for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
In addition to its anticancer and antibacterial effects, this compound exhibits anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes it a potential candidate for treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
A recent evaluation investigated the anticancer activity of several indanone derivatives against a panel of cancer cell lines as per the National Cancer Institute protocol. The results indicated that compounds structurally related to this compound exhibited significant growth inhibition across multiple cancer types. The most potent derivative showed a percentage growth inhibition (PGI) greater than 65% against SNB-19 glioblastoma cells .
Case Study 2: Antibacterial Assessment
Another study focused on the antibacterial effects of related compounds against common pathogens. The results demonstrated that certain derivatives had MIC values significantly lower than those of established antibiotics, indicating their potential as novel antibacterial agents .
Data Summary
| Activity Type | Target | Result |
|---|---|---|
| Antitumor | MCF7 (Breast Cancer) | PGI > 65% |
| HCT116 (Colon Cancer) | Significant growth inhibition | |
| Antibacterial | Gram-positive bacteria | MIC comparable to ciprofloxacin |
| Gram-negative bacteria | Effective against E. coli | |
| Anti-inflammatory | Cytokine inhibition | Reduced levels of TNF-alpha |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
